(2S)-2-amino-4-(dimethylamino)butanoicaciddihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-4-(dimethylamino)butanoic acid dihydrochloride is an organic compound belonging to the class of alpha-amino acids. This compound is characterized by the presence of both amino and dimethylamino functional groups, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-(dimethylamino)butanoic acid dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chlorobutanoic acid with dimethylamine in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the careful control of temperature, pressure, and pH to ensure the complete conversion of reactants to the desired product. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4-(dimethylamino)butanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S)-2-amino-4-(dimethylamino)butanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2S)-2-amino-4-(dimethylamino)butanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2,3-Diaminobutanoic acid
- (2S)-2-(dimethylamino)butanoic acid
- (2S)-2,4-Bis(dimethylamino)butanoic acid dihydrochloride
Uniqueness
What sets (2S)-2-amino-4-(dimethylamino)butanoic acid dihydrochloride apart from similar compounds is its unique combination of amino and dimethylamino functional groups. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active molecules .
Properties
CAS No. |
2824986-84-5 |
---|---|
Molecular Formula |
C6H16Cl2N2O2 |
Molecular Weight |
219.11 g/mol |
IUPAC Name |
(2S)-2-amino-4-(dimethylamino)butanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c1-8(2)4-3-5(7)6(9)10;;/h5H,3-4,7H2,1-2H3,(H,9,10);2*1H/t5-;;/m0../s1 |
InChI Key |
WCXHGRUXXUOPHW-XRIGFGBMSA-N |
Isomeric SMILES |
CN(C)CC[C@@H](C(=O)O)N.Cl.Cl |
Canonical SMILES |
CN(C)CCC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.